molecular formula C10H14O2 B3248396 2-Ethyl-1,3-dimethoxybenzene CAS No. 18610-90-7

2-Ethyl-1,3-dimethoxybenzene

Cat. No.: B3248396
CAS No.: 18610-90-7
M. Wt: 166.22 g/mol
InChI Key: BXBOHCCJANHPMS-UHFFFAOYSA-N
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Description

Significance of Aromatic Ethers in Organic Chemistry Research

The presence of an ether group connected to an aromatic system imparts distinct properties that are highly valuable in synthetic chemistry. numberanalytics.com These compounds are generally stable but can participate in key reactions such as electrophilic aromatic substitution and the cleavage of the ether bond under specific conditions. numberanalytics.com Their utility as solvents and reagents further underscores their importance in both laboratory and industrial settings. solubilityofthings.com

The journey to understand the structure of benzene (B151609), a fundamental aromatic compound, was a long and pivotal chapter in the history of chemistry. massolit.io Discovered in 1825 by Michael Faraday, its molecular formula (C6H6) was known long before its hexagonal ring structure was proposed. numberanalytics.comiptsalipur.org The development of nomenclature for substituted benzenes, such as the ortho-, meta-, and para- prefixes for disubstituted derivatives, was a critical step in systematically studying these compounds. wikipedia.org This foundational work paved the way for exploring the vast landscape of benzene derivatives, including arylmethoxybenzenes.

An alkoxy group (-OR), when attached to a benzene ring, acts as an activating group in electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com This is because the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. embibe.comvedantu.com This electron-donating nature makes the aromatic ring more susceptible to attack by electrophiles. numberanalytics.comvedantu.com The stability of the aromatic ether is also influenced by the substituents on the ring, with electron-donating groups generally increasing stability. numberanalytics.com

Structural Classification and Isomeric Considerations of Dimethoxybenzenes

Dimethoxybenzenes are aromatic compounds featuring two methoxy (B1213986) groups attached to a benzene ring. researchgate.net They exist as different structural isomers, such as 1,2-, 1,3-, and 1,4-dimethoxybenzene (B90301), each with unique properties and applications. researchgate.netwikipedia.org

The substitution pattern on the benzene ring is crucial in determining the chemical and physical properties of its derivatives. In 1,3-dimethoxybenzene (B93181), the two methoxy groups are in a meta-relationship to each other. When an additional substituent, such as an ethyl group, is introduced, several positional isomers can be formed. The specific placement of this third group further influences the molecule's reactivity and interactions. The study of such positional isomers is important, as they can be challenging to separate and identify, sometimes requiring advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS). nih.gov

2-Ethyl-1,3-dimethoxybenzene is a specific isomer where an ethyl group is positioned between the two methoxy groups on the benzene ring. chemsrc.com This particular arrangement of substituents dictates its unique chemical environment and potential reactivity. Research into dimethoxybenzene derivatives has shown that their isomeric form is critical to their function, with different isomers being key intermediates in the synthesis of various pharmaceuticals. researchgate.net

Foundational Research Gaps and Emerging Areas in the Study of this compound and Related Structures

While much is known about the synthesis and reactivity of aromatic ethers in general, specific compounds like this compound may not be as extensively studied. There are opportunities for further research into its synthesis, reactivity, and potential applications. For instance, studies on the photodegradation of dimethoxybenzene isomers have revealed different reaction rates depending on the isomer and the environmental conditions, suggesting that the specific substitution pattern plays a significant role in their environmental fate. copernicus.org Furthermore, the synthesis of complex molecules often relies on the availability of specific building blocks, and a deeper understanding of the properties and reactions of this compound could open new avenues in synthetic organic chemistry. numberanalytics.com

Chemical Data

Below are tables detailing the chemical properties of this compound and a list of related compounds mentioned in this article.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS Number 18610-90-7

| Synonyms | 1-ethyl-2,6-dimethoxybenzene |

Data sourced from chemsrc.combldpharm.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
Benzene
1,2-Dimethoxybenzene
1,3-Dimethoxybenzene
1,4-Dimethoxybenzene
2-Ethynyl-1,3-dimethoxybenzene
2-Ethoxy-1,3-dimethoxybenzene
4-Ethyl-1,2-dimethoxybenzene
2-Ethyl-1,4-dimethoxybenzene
2,4-Diamino-1,3-dimethoxybenzene

This article has provided a focused overview of this compound, placing it within the broader context of arylmethoxybenzene chemistry. From the historical development of benzene theory to the nuanced roles of alkoxy groups and the importance of isomerism, it is clear that even seemingly simple molecules contribute to the vast and complex tapestry of organic chemistry. Further research into such compounds will undoubtedly continue to enrich our understanding of chemical structure and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOHCCJANHPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl 1,3 Dimethoxybenzene and Its Congeners

Precursor-Based Synthesis Strategies

These strategies commence with an aromatic compound that already contains the core structural elements, which are then elaborated to achieve the final target molecule.

Synthesis from 1,3-Dimethoxybenzene (B93181) Substrates

Starting with 1,3-dimethoxybenzene (resorcinol dimethyl ether) is a common and direct approach. The two methoxy (B1213986) groups are strong activating groups for electrophilic aromatic substitution and are ortho, para-directing. This electronic guidance is a key factor in the regioselectivity of subsequent reactions.

The direct introduction of an ethyl group onto the 1,3-dimethoxybenzene ring can be pursued via electrophilic aromatic substitution, most notably the Friedel-Crafts alkylation. wikipedia.org In this reaction, an ethylating agent, such as ethyl halide or ethanol, is activated by a Lewis acid or a strong protic acid to generate an electrophile that attacks the electron-rich aromatic ring. mnstate.edustudylib.net

The directing effects of the two methoxy groups in 1,3-dimethoxybenzene strongly activate the ring at the 2-, 4-, and 6-positions. The 2-position is ortho to both methoxy groups, making it highly electron-rich but also sterically hindered. The 4- and 6-positions are electronically equivalent, being ortho to one methoxy group and para to the other, and are less sterically hindered. Consequently, direct Friedel-Crafts ethylation often leads to a mixture of 2-ethyl and 4-ethyl isomers, with the 4-ethyl product frequently predominating due to easier access. Furthermore, Friedel-Crafts alkylations are susceptible to polyalkylation, where the initial product, being more activated than the starting material, undergoes further ethylation. miracosta.edu Achieving high regioselectivity for the 2-position via direct ethylation is therefore challenging and requires carefully optimized conditions.

To overcome the regioselectivity challenges of direct ethylation, indirect multi-step routes are often more effective. These methods involve placing a different functional group at the desired 2-position, which is then chemically converted into an ethyl group.

One highly effective strategy involves the directed ortho-metalation of 1,3-dimethoxybenzene. The two methoxy groups can direct a strong base, such as n-butyllithium, to selectively remove the proton from the 2-position, which is the most acidic due to the inductive effects and coordination of the lithium to the methoxy oxygens. google.comgoogle.com This generates a potent nucleophile, [2,6-dimethoxyphenyl]lithium, in a highly regioselective manner. This organolithium intermediate can then be treated with an ethylating electrophile, such as ethyl iodide or diethyl sulfate (B86663), to install the ethyl group precisely at the 2-position.

Table 1: Synthesis of 2-Ethyl-1,3-dimethoxybenzene via Directed Metalation
StepReactantReagentsProductNotes
11,3-Dimethoxybenzenen-Butyllithium (n-BuLi) in an ether solvent[2,6-Dimethoxyphenyl]lithiumHighly regioselective deprotonation at the 2-position. google.comgoogle.com
2[2,6-Dimethoxyphenyl]lithiumEthyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)This compoundStandard electrophilic quench of an organolithium reagent.

Another classic indirect route is the Friedel-Crafts acylation followed by reduction. While Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride typically yields 4-acetyl-1,3-dimethoxybenzene (2',4'-dihydroxyacetophenone) as the major product due to sterics, if conditions could be found to favor the formation of 2-acetyl-1,3-dimethoxybenzene, this intermediate provides a reliable precursor. chegg.comjmchemsci.com The carbonyl group of the acetyl intermediate can then be completely reduced to a methylene (B1212753) group (CH₂) to form the desired ethyl substituent. Two of the most common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.comannamalaiuniversity.ac.injuniperpublishers.com This two-step acylation-reduction sequence avoids the issues of polyalkylation and carbocation rearrangements associated with direct alkylation. wikipedia.orgyoutube.com

Table 2: Reduction of an Aryl Ketone to an Alkylbenzene
MethodReagentsTypical ConditionsKey Features
Clemmensen ReductionZinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl)Heated under refluxStrongly acidic conditions; not suitable for acid-sensitive substrates. juniperpublishers.comjuniperpublishers.com
Wolff-Kishner ReductionHydrazine (N₂H₄), a strong base (e.g., KOH or KOtBu)High temperatures in a high-boiling solvent (e.g., ethylene (B1197577) glycol)Strongly basic conditions; not suitable for base-sensitive substrates.

Derivatization of Ethyl-Substituted Aromatic Compounds

An alternative synthetic philosophy involves starting with an ethyl-substituted benzene (B151609) ring and subsequently introducing the two methoxy groups at the required 1- and 3-positions.

This approach typically begins with a precursor like 2-ethylphenol (B104991) or, more ideally, 2-ethyl-1,3-dihydroxybenzene (2-ethylresorcinol). The synthesis of 4-ethylresorcinol (B1360110) is well-established and involves the acylation of resorcinol (B1680541) followed by reduction. chemicalbook.com A similar strategy could conceptually be applied to generate 2-ethylresorcinol (B1352941).

Once the 2-ethylresorcinol precursor is obtained, the two phenolic hydroxyl groups can be converted to methoxy groups via a Williamson ether synthesis. This involves treating the dihydroxy compound with a base (such as sodium hydroxide (B78521) or potassium carbonate) to form a diphenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent (e.g., dimethyl sulfate or methyl iodide) in a double SN2 reaction. researchgate.net This method is generally high-yielding and efficient for the methylation of phenols.

Table 3: Methylation of 2-Ethylresorcinol
PrecursorMethylating AgentBaseSolventProduct
2-Ethyl-1,3-dihydroxybenzeneDimethyl sulfate ((CH₃)₂SO₄)Potassium carbonate (K₂CO₃)Acetone or DMFThis compound
2-Ethyl-1,3-dihydroxybenzeneMethyl iodide (CH₃I)Sodium hydride (NaH)THF or DMFThis compound

Directed ortho-metalation (DoM) can also be conceptualized as a strategy starting from a simpler methoxy-substituted compound like anisole (B1667542) (methoxybenzene). wikipedia.orgnih.gov The methoxy group can direct lithiation to the ortho-position. uoc.grharvard.edu The resulting 2-lithioanisole can be quenched with an ethylating agent to yield 2-ethylanisole.

However, this route presents the significant challenge of subsequently introducing a second methoxy group at the adjacent 3-position (ortho to the ethyl group and meta to the original methoxy group). This transformation is not straightforward and would require a multi-step sequence, potentially involving electrophilic substitution (e.g., nitration or halogenation) followed by functional group manipulations to convert the new substituent into a hydroxyl group, which could then be methylated. The regiochemical control of these subsequent steps would be difficult, making this approach more complex and less efficient than syntheses starting from 1,3-dimethoxybenzene.

Advanced Synthetic Approaches

The synthesis of this compound and its congeners has evolved beyond classical methods, embracing advanced approaches that offer greater control and efficiency. These methodologies, centered around transition-metal catalysis and innovative reaction design, provide powerful tools for constructing the target molecule's specific substitution pattern.

Transition-Metal-Mediated Coupling Reactions for C-C Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. eie.gr These reactions have become indispensable for creating complex molecular architectures from simpler precursors. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming C(sp²)-C(sp³) bonds. For the synthesis of this compound, a common strategy involves the coupling of a 2-halo-1,3-dimethoxybenzene with an ethylating agent. The Suzuki-Miyaura coupling, which utilizes an organoboron nucleophile, is a prominent example. mdpi.com

A hypothetical, yet highly plausible, Suzuki-Miyaura reaction would involve 2-bromo-1,3-dimethoxybenzene (B94514) and an ethylboronic acid derivative. The choice of catalyst, ligand, and base is critical for achieving high yields. Palladium complexes with phosphine (B1218219) ligands are frequently employed to facilitate the catalytic cycle. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

Entry Aryl Halide Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Yield (%)
1 2-Bromo-1,3-dimethoxybenzene Ethylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ Toluene/Water >90 (Estimated)

This table presents plausible reaction conditions based on established Suzuki-Miyaura methodology for similar substrates.

Other notable cross-coupling reactions include the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents), which also offer effective pathways for the ethylation of the 1,3-dimethoxybenzene core. mdpi.comnih.gov

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling, as it circumvents the need for pre-functionalized starting materials like aryl halides. scielo.br This approach involves the direct cleavage of a C-H bond and its subsequent functionalization. The two methoxy groups in 1,3-dimethoxybenzene strongly activate the C2 position, making it a prime target for directed C-H functionalization.

Palladium catalysis is often used for such transformations, where a directing group guides the metal to a specific C-H bond. In the case of 1,3-dimethoxybenzene, the inherent electronic activation from the methoxy groups can direct the catalyst to the ortho position. nih.gov The reaction would typically involve a palladium catalyst, an oxidant, and a source of the ethyl group.

Table 2: Conceptual Framework for C-H Ethylation of 1,3-Dimethoxybenzene

Entry Substrate Ethyl Source Catalyst Oxidant Additive Solvent
1 1,3-Dimethoxybenzene Ethyl iodide Pd(OAc)₂ Ag₂CO₃ P(OCH(CF₃)₂)₃ 1,4-Dioxane

This table illustrates potential systems for direct C-H ethylation based on known C-H activation methodologies. mdpi.com

This strategy streamlines the synthesis by reducing the number of synthetic steps, which aligns with the principles of efficiency and sustainability. scielo.br

One-Pot and Cascade Reactions Facilitating this compound Formation

One-pot and cascade reactions enhance synthetic efficiency by combining multiple transformations in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. ajol.info This approach saves time, resources, and reduces waste. A potential one-pot synthesis of this compound could involve the in situ halogenation of 1,3-dimethoxybenzene followed immediately by a cross-coupling reaction.

For instance, the lithiation of 1,3-dimethoxybenzene followed by quenching with an electrophilic halogen source can generate 2-halo-1,3-dimethoxybenzene. Without isolation, the addition of a palladium catalyst and an ethylating agent to the same reaction mixture could then furnish the final product.

Green Chemistry Principles in the Synthesis of Arylmethoxybenzenes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. xjenza.orgnih.gov The synthesis of arylmethoxybenzenes, including this compound, can be made more sustainable by adhering to these principles.

Key aspects of green chemistry applicable to these syntheses include:

Atom Economy: Designing reactions, such as C-H activation, that maximize the incorporation of all materials used in the process into the final product. ucsb.edu

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. Aqueous micellar catalysis, for example, uses water as the bulk medium, with surfactants forming nanoreactors where the organic reaction occurs. ucsb.edu

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a fundamental principle of green chemistry. Transition-metal-catalyzed reactions are inherently greener than many classical stoichiometric reactions. nih.gov

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating.

A greener approach to synthesizing simple methoxybenzenes involves using dimethyl carbonate (DMC) as a methylating agent instead of more toxic reagents like methyl halides or dimethyl sulfate. researchgate.net This method, often catalyzed by ionic liquids, can proceed with high conversion and yield. researchgate.net

Table 3: Comparison of Methylating Agents for Aryl Ether Synthesis

Methylating Agent Byproducts Toxicity Green Chemistry Alignment
Dimethyl Sulfate Sulfuric acid salts High (Carcinogen) Poor
Methyl Iodide Iodide salts High (Toxic) Poor

Stereoselective Synthesis of Chiral Derivatives (if applicable for related structures)

While this compound itself is achiral, the principles of advanced synthesis can be extended to create chiral derivatives of the 1,3-dimethoxybenzene scaffold. This is particularly relevant when a substituent with a stereocenter is introduced at the C2 position.

Asymmetric catalysis is the key to achieving stereoselectivity. For example, an enantioselective variant of a cross-coupling reaction could be employed, using a chiral ligand on the metal catalyst to control the stereochemical outcome. Alternatively, organocatalysis provides a powerful, metal-free approach for creating chiral molecules. nih.gov A chiral Jørgensen-Hayashi organocatalyst, for instance, can be used in asymmetric reactions to produce chiral cyclohexadienal structures, demonstrating a pathway to complex chiral molecules from simple starting materials. nih.govresearchgate.net Such methodologies could be adapted to introduce chiral alkyl groups onto the 1,3-dimethoxybenzene ring, leading to a variety of enantioenriched products.

Enantioselective Formation of Chiral Centers Adjacent to the Aromatic Ring

The introduction of a single chiral center adjacent to the 1,3-dimethoxybenzene core in an enantioselective manner is a key synthetic challenge. One of the most powerful methods to achieve this is through asymmetric Friedel-Crafts alkylation. This reaction involves the addition of an aromatic nucleophile to an electrophile, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

A notable example of this approach is the enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene, a close congener of 1,3-dimethoxybenzene, with trans-β-nitrostyrenes. documentsdelivered.com This reaction is effectively catalyzed by a chiral rhodium complex, specifically (S)-[Cp*Rh{(R)-Prophos}(H₂O)][SbF₆]₂, where Prophos is a chiral diphosphine ligand. documentsdelivered.com The use of this catalyst directs the nucleophilic attack of the electron-rich aromatic ring onto the nitrostyrene, leading to the formation of a new carbon-carbon bond and a stereocenter with high enantioselectivity.

The reaction proceeds via a Michael-type addition mechanism, where the chiral catalyst coordinates to the nitroalkene, activating it towards nucleophilic attack and creating a chiral environment that dictates the facial selectivity of the addition. documentsdelivered.com This methodology has been shown to provide the monoalkylated product with excellent enantiomeric ratios, in some cases up to 93:7 e.r. documentsdelivered.com

Detailed studies of this catalytic system have allowed for the detection and characterization of key intermediates, including metal-nitroalkene and metal-aci-nitro complexes, providing valuable insights into the reaction mechanism and the origin of the enantioselectivity. documentsdelivered.com The versatility of the nitro group in the product allows for its subsequent transformation into a variety of other functional groups, making this a valuable route for the synthesis of enantioenriched compounds.

While this specific example utilizes 1,3,5-trimethoxybenzene, the principles are directly applicable to the less activated 1,3-dimethoxybenzene. However, reactions with 1,3-dimethoxybenzene under similar silver(I)-mediated Friedel-Crafts conditions have been noted to be sluggish, indicating the need for more reactive catalytic systems or harsher reaction conditions for less electron-rich substrates. stackexchange.com

Table 1: Enantioselective Friedel-Crafts Alkylation of 1,3,5-Trimethoxybenzene with trans-β-Nitrostyrenes documentsdelivered.com

EntryNitrostyrene (Ar)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)e.r.
1Phenyl5CH₂Cl₂-20248590:10
24-Chlorophenyl5CH₂Cl₂-20487892:8
34-Methylphenyl5CH₂Cl₂-20248288:12
42-Naphthyl5CH₂Cl₂-20726593:7

Diastereoselective Syntheses

Once a chiral center has been established adjacent to the 1,3-dimethoxybenzene ring, the introduction of a second stereocenter in a diastereoselective manner becomes a critical synthetic step for accessing more complex molecules. Diastereoselective reactions are governed by the steric and electronic influence of the existing chiral center, which directs the approach of reagents to a prochiral face of the molecule.

One common strategy involves the diastereoselective alkylation of a chiral precursor. For instance, an aldimine derived from a chiral aldehyde can undergo nucleophilic addition with high diastereoselectivity. While not demonstrated specifically on a 1,3-dimethoxybenzene derivative in the available literature, the one-pot reaction of a chiral aldehyde with an aniline (B41778) and triethylborane (B153662) provides a general method for the synthesis of chiral amines with good to high diastereomeric ratios. researchgate.net In this type of reaction, the stereocontrol is induced by the presence of a heteroatom in the α-position to the aldehyde, which can chelate to the incoming reagent and direct its approach. researchgate.net

Another powerful approach to achieving high diastereoselectivity is through the alkylation of chiral enolates. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective transformation, is a well-established strategy. For example, chiral N-acyl-1,3-oxazolidines can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a specific face, dictated by the bulky auxiliary, leading to high diastereoselectivity. acs.org After the reaction, the chiral auxiliary can be cleaved to reveal the desired product.

Furthermore, the diastereoselective addition of organometallic reagents to chiral imines, such as N-tert-butanesulfinimines, is a widely used method for the synthesis of chiral amines. The stereochemical outcome of these reactions can often be controlled by the choice of the organometallic reagent and the solvent, sometimes allowing for a switch in diastereoselectivity. researchgate.net This approach allows for the synthesis of both diastereomers of a product from a single chiral auxiliary. researchgate.net

Table 2: General Strategies for Diastereoselective Synthesis

StrategyDescriptionKey Factors Influencing Diastereoselectivity
Chiral Auxiliary-Controlled AlkylationA chiral auxiliary is attached to the substrate to direct the approach of an electrophile to a chiral enolate. acs.orgSteric bulk of the auxiliary, chelation effects.
Substrate-Controlled Addition to Chiral Aldehydes/IminesAn existing stereocenter in the aldehyde or imine substrate directs the nucleophilic attack. researchgate.netConformation of the substrate, nature of the nucleophile and activating agent.
Chelation-Controlled ReactionsA functional group on the chiral substrate chelates to a metal, creating a rigid transition state that directs the reaction.Nature of the chelating group and the metal.
Reagent-Controlled AdditionA chiral reagent is used to deliver a functional group to a prochiral substrate in a diastereoselective manner.Structure of the chiral reagent.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 1,3 Dimethoxybenzene

Electrophilic Aromatic Substitution (SEAr) Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In the case of 2-ethyl-1,3-dimethoxybenzene, the benzene (B151609) ring is highly activated towards electrophilic attack due to the presence of two strongly electron-donating methoxy (B1213986) (-OCH₃) groups and one weakly electron-donating ethyl (-CH₂CH₃) group. These substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

The positions on the benzene ring are not equally reactive. The directing effects of the substituents determine the site of electrophilic attack. The methoxy groups are ortho, para-directing, while the ethyl group is also ortho, para-directing. In a polysubstituted benzene ring, the most activating group generally dictates the position of substitution. In this compound, the methoxy groups are more powerful activating groups than the ethyl group.

Regioselectivity Studies of Alkylation and Acylation

The Friedel-Crafts alkylation and acylation are classic examples of SEAr reactions that are pivotal in introducing alkyl and acyl groups to an aromatic ring. The regioselectivity of these reactions on this compound is primarily controlled by the electronic effects of the substituents, with steric hindrance also playing a significant role.

The two methoxy groups at positions 1 and 3 strongly activate the ring. The positions ortho and para to these groups are electronically enriched. Specifically, the C4 and C6 positions are para to one methoxy group and ortho to the other, making them highly activated. The C5 position is meta to both methoxy groups and is therefore less activated. The C2 position, where the ethyl group is located, is already substituted.

The ethyl group, being a weak activator, also directs incoming electrophiles to its ortho and para positions. However, its influence is largely overshadowed by the potent methoxy groups. Therefore, electrophilic attack is expected to occur at the positions most strongly activated by the methoxy groups. The primary sites for substitution are the C4 and C6 positions. The C4 position is sterically less hindered than the C6 position, which is flanked by a methoxy group and the ethyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating Groups Influencing PositionPredicted Reactivity
C4Ortho to -OCH₃ at C3, Para to -OCH₃ at C1High (Major Product)
C6Ortho to -OCH₃ at C1, Para to -OCH₃ at C3High (Minor Product due to steric hindrance)
C5Meta to both -OCH₃ groupsLow

The choice of catalyst and reaction conditions can significantly influence the product distribution in Friedel-Crafts reactions. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used as catalysts. The bulkiness of the electrophile and the catalyst-electrophile complex can affect the accessibility of different positions on the aromatic ring. For instance, in a Friedel-Crafts alkylation with a bulky alkyl halide, substitution at the less sterically hindered C4 position would be even more favored.

In Friedel-Crafts acylation, the acylium ion (RCO⁺) is the electrophile. While electronic factors still predominantly favor substitution at the C4 and C6 positions, the reaction conditions can be tuned to optimize the yield of the desired isomer. The use of milder Lewis acids or alternative acylation methods can sometimes lead to different isomer ratios.

Halogenation Reactions and Isomer Distribution

Halogenation, another key SEAr reaction, involves the introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring. For this compound, the high activation of the ring means that halogenation can proceed readily, sometimes even without a catalyst.

The regioselectivity of halogenation follows the same principles as alkylation and acylation. The incoming electrophilic halogen will preferentially attack the most electron-rich and sterically accessible positions. Therefore, the major product of monohalogenation is expected to be the 4-halo-2-ethyl-1,3-dimethoxybenzene. Further halogenation could lead to di- or tri-substituted products, with the positions of subsequent substitutions also being directed by the existing groups. For instance, chlorination of 1,3-dimethoxybenzene (B93181) with N-chlorosuccinimide has been shown to yield 2-chloro-1,3-dimethoxybenzene, indicating that under certain conditions, substitution between the two methoxy groups can occur. google.com Bromination of activated aromatic systems like 1,3-dimethoxybenzene with N-bromosuccinimide (NBS) has also been studied, showing a high degree of regioselectivity for the para position. wku.edu

Oxidative Transformations

The electron-rich nature of this compound makes it susceptible to oxidation. Oxidative transformations can lead to the formation of various interesting and synthetically useful compounds, most notably quinone derivatives.

Conversion to Quinone Derivatives and Related Compounds

The oxidation of hydroquinone (B1673460) dimethyl ethers is a common method for the synthesis of benzoquinones. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) and Fremy's salt (potassium nitrosodisulfonate) are effective oxidants for this transformation. mdpi.comorgsyn.org

In the case of this compound, oxidation would likely lead to the formation of a p-benzoquinone derivative. The reaction involves the oxidative demethylation of the methoxy groups and the formation of a cyclohexadiene-1,4-dione structure. The expected major product would be 2-ethyl-5-methoxy-1,4-benzoquinone, where one of the methoxy groups is retained. The position of the remaining methoxy and the ethyl group on the quinone ring would be determined by the initial positions on the benzene ring and the mechanism of the oxidation. The synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones has been achieved through the oxidation of 3,6-dimethoxy-2-alkylphenols with Fremy's salt, followed by selective hydrolysis. researchgate.net This suggests a plausible pathway for the conversion of this compound to a functionalized quinone.

Electrochemical Oxidation Studies

Electrochemical methods provide a valuable tool for investigating the oxidation mechanisms of aromatic compounds. Studies on the anodic oxidation of alkoxybenzenes, such as 1,4-dimethoxybenzene (B90301), in acetonitrile (B52724) have proposed an ECE (Electron transfer, Chemical reaction, Electron transfer) type mechanism. soton.ac.uk

In this mechanism, the initial step is the reversible one-electron oxidation of the aromatic compound to form a radical cation. soton.ac.uk This is followed by a chemical reaction, which for alkoxybenzenes, involves an attack on the aromatic ring by the acetonitrile solvent. soton.ac.uk A subsequent electron transfer then occurs. While specific studies on this compound are not prevalent, the general principles observed for other alkoxybenzenes are likely applicable. The presence of the ethyl group may influence the oxidation potential and the stability of the resulting radical cation.

Nucleophilic Aromatic Substitution (SNAr) Reactions (if applicable)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to a good leaving group (like a halide) on the aromatic ring. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

This compound lacks the necessary structural features for a typical SNAr reaction. The methoxy and ethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Furthermore, it does not possess a suitable leaving group. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution reactions.

Functional Group Interconversions and Derivatization

The methoxy and ethyl groups of this compound are amenable to various chemical transformations, allowing for the synthesis of a range of derivatives.

Alkoxy Group Modifications (e.g., Demethylation)

The methoxy groups of this compound can be cleaved to the corresponding phenols through demethylation. This transformation is a common strategy in organic synthesis. One effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). mdma.ch The reaction typically proceeds by the coordination of the Lewis acidic boron to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, releasing the phenol (B47542) upon workup. It is generally advisable to use one mole of boron tribromide per ether group. mdma.ch

As mentioned previously, ceric ammonium nitrate can also effect the demethylation of dimethoxybenzenes, often leading to the corresponding quinones through an oxidative process. mdma.ch

Transformations of the Ethyl Side Chain

The ethyl side chain of this compound can undergo transformations characteristic of alkylbenzenes. One such reaction is the oxidation of the benzylic position. The oxidation of ethylbenzene, for example, can yield acetophenone. researchgate.net This suggests that the ethyl group in this compound could be oxidized to an acetyl group, forming 1-(2,4-dimethoxyphenyl)ethan-1-one, under suitable oxidizing conditions. The presence of the electron-donating methoxy groups on the aromatic ring can influence the reactivity of the benzylic position.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Ethyl-1,3-dimethoxybenzene in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecule's skeleton.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of atoms, two-dimensional (2D) NMR experiments are essential for mapping the intricate network of connections within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methyl and methylene (B1212753) protons of the ethyl group, as well as between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for assembling the complete molecular framework by identifying longer-range couplings (typically over two to three bonds) between protons and carbons. sdsu.eduyoutube.com For instance, it would show correlations from the methylene protons of the ethyl group to the aromatic carbons C1, C2, and C6, and from the methoxy (B1213986) protons to their attached aromatic carbons (C1 and C3), confirming the substitution pattern. youtube.com

The combined data from these 2D NMR experiments provide definitive proof of the molecular structure.

Table 1: Predicted 2D NMR Correlations for this compound

Proton SignalExpected COSY Correlations (¹H-¹H)Expected HSQC/HMQC Correlations (¹H-¹³C, 1-bond)Expected HMBC Correlations (¹H-¹³C, 2-3 bonds)
-CH₂-CH₃ (methylene)-CH₂-CH-CH₂-CH₃-CH₂-CH₃; Aromatic C1, C2, C6
-CH₂-CH₃ (methyl)-CH₂-CH₃-CH₂-CH₃-CH₂-CH₃
-OCH₃ (at C1)None-OCH₃Aromatic C1
-OCH₃ (at C3)None-OCH₃Aromatic C3
Aromatic H4Aromatic H5Aromatic C4Aromatic C2, C6
Aromatic H5Aromatic H4, H6Aromatic C5Aromatic C1, C3
Aromatic H6Aromatic H5Aromatic C6Aromatic C2, C4

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes. In this compound, restricted rotation around single bonds can lead to different conformations. oup.com The primary rotational dynamics of interest would be:

Rotation of the Ethyl Group: The rotation around the C(aryl)-C(alkyl) bond may have a measurable energy barrier due to steric interactions with the adjacent methoxy group at the C1 position.

Rotation of the Methoxy Groups: The two methoxy groups may exhibit restricted rotation around their respective C(aryl)-O bonds.

Temperature-dependent NMR studies can provide insight into these dynamic processes. oup.com At low temperatures, where rotation is slow on the NMR timescale, separate signals for magnetically inequivalent atoms in different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal, a phenomenon known as line broadening. oup.com Analysis of these spectral changes allows for the calculation of the activation energy barriers for rotation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS confirms its molecular formula as C₁₀H₁₄O₂. nih.gov The ability to measure mass to several decimal places distinguishes the compound from other isomers or molecules with the same nominal mass.

Table 2: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₄O₂ nih.gov
Monoisotopic Mass (Calculated)166.099379685 Da nih.gov

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. nih.gov In an MS/MS experiment, the molecular ion ([M]+•) of this compound (m/z 166) would be isolated and subjected to collision-induced dissociation to produce a series of fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure.

A plausible fragmentation pathway for this compound would involve characteristic losses related to its functional groups:

Benzylic Cleavage: The most favorable fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group to form a stable, resonance-stabilized benzylic cation at m/z 151. This is often the base peak in the mass spectra of ethyl-substituted benzene (B151609) derivatives. docbrown.info

Loss of the Ethyl Group: Cleavage of the entire ethyl group as a radical (•CH₂CH₃) would result in a fragment ion at m/z 137. docbrown.info

Loss from Methoxy Groups: Subsequent fragmentation could involve the loss of formaldehyde (CH₂O, 30 Da) or a methyl radical (•CH₃, 15 Da) from the methoxy groups.

Table 3: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure/Identity
166 ([M]+•)•CH₃151Benzylic cation; [M-15]⁺
166 ([M]+•)•CH₂CH₃137Dimethoxybenzene cation; [M-29]⁺
151CH₂O121Loss of formaldehyde from a methoxy group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the aromatic ring. science-softcon.de Alkoxy groups are known to be auxochromes, which cause a bathochromic (red) shift of the benzene π → π* transitions to longer wavelengths. The spectrum for this compound is expected to be similar to that of 1,3-dimethoxybenzene (B93181), showing characteristic absorption bands related to the substituted aromatic system. science-softcon.de

Table 4: Key Expected Spectroscopic Data for this compound

Spectroscopic MethodExpected Absorption/FeatureStructural Interpretation
Infrared (IR)~3100-3000 cm⁻¹Aromatic C-H stretching
~2970-2850 cm⁻¹Aliphatic C-H stretching (ethyl group)
~1250-1000 cm⁻¹Aryl-O-C stretching (ether linkage)
~1600 & 1500 cm⁻¹Aromatic C=C ring stretching
UV-Visible (UV-Vis)~220 nmPrimary π → π* transition (E-band)
~275 nmSecondary π → π* transition (B-band)

X-ray Crystallography for Solid-State Structure Determination

While various dimethoxybenzene derivatives have been studied using this technique to elucidate their molecular geometries and intermolecular interactions, a specific, publicly available crystal structure determination for this compound has not been identified in a review of current research literature. nih.gov However, studies on structurally related compounds, such as 2-Ethynyl-1,3-dimethoxybenzene, provide insight into the expected structural characteristics. For instance, the analysis of 2-Ethynyl-1,3-dimethoxybenzene revealed a nearly planar benzene ring, with the methoxy substituents also being almost coplanar with the ring. researchgate.net Such studies are fundamental for establishing structure-property relationships in this class of compounds.

The analysis of crystal packing reveals how individual molecules are arranged in a crystal lattice, which is governed by various intermolecular interactions such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution between neighboring molecules, allowing for a detailed examination of close contacts.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds in a mixture, as well as for assessing the purity of a substance. Both gas and liquid chromatography are widely employed for the analysis of aromatic compounds like this compound due to their efficacy in separating isomers and related substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. The GC column separates components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. ub.edu

This technique is highly effective for identifying compounds within complex mixtures, such as essential oils or the products of a chemical reaction. jmchemsci.commdpi.com For this compound, its retention characteristics on a non-polar stationary phase can be described by the Kovats Retention Index, which aids in its identification. nih.gov GC-MS can reliably differentiate between positional isomers of dimethoxybenzene-containing compounds, which may otherwise have very similar properties. nih.gov In some cases, derivatization of the analytes is performed prior to GC-MS analysis to improve their volatility and chromatographic behavior. researchgate.netscispace.com

Table 1: Kovats Retention Index for this compound

Parameter Value Stationary Phase Type Source

This interactive table provides the Kovats Retention Index, a key parameter for identifying this compound in GC analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally unstable compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Reverse-phase HPLC (RP-HPLC) is commonly used for the analysis of aromatic compounds like dimethoxybenzene isomers. hplc.eusielc.com In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. hplc.eu The separation of 1,3-dimethoxybenzene has been demonstrated using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of column, mobile phase composition, and detector allows for the optimization of separation and detection for purity assessment and quantification in various matrices. amazonaws.comekb.eg

Table 2: Example HPLC Conditions for Separation of Related Aromatic Compounds

Parameter Condition Purpose
Column NUCLEODUR® 100-5 C8 ec / C18 ec Separation of phenols and dimethoxybenzene
Mobile Phase Gradient of water and methanol Elution of compounds with varying polarity
Detector UV Spectrophotometer Detection of aromatic compounds

This interactive table outlines typical parameters for an HPLC method suitable for analyzing compounds structurally related to this compound. hplc.eu

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to investigate various properties of substituted benzene (B151609) derivatives.

Geometric optimization using DFT is employed to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 2-Ethyl-1,3-dimethoxybenzene, this involves analyzing the rotational orientations (conformations) of the ethyl and two methoxy (B1213986) groups attached to the benzene ring.

The conformational landscape of the parent compound, 1,3-dimethoxybenzene (B93181), has been studied, revealing preferences for the orientation of the methoxy groups relative to the plane of the benzene ring. researchgate.net In this compound, the presence of the ethyl group at the C2 position introduces significant steric hindrance, which is expected to strongly influence the preferred rotational angles of the adjacent methoxy groups at C1 and C3. The lowest energy conformer would be one that minimizes the steric clash between the ethyl group and the methyl portions of the methoxy groups. DFT calculations can precisely model these interactions to predict the most stable arrangement.

Table 1: Predicted Stable Conformation Parameters for this compound This table presents hypothetical, representative data based on principles of conformational analysis for similar substituted benzenes.

Dihedral AnglePredicted Value (Degrees)Description
C2-C1-O-C(methyl)~90The methoxy group at C1 is likely rotated out of the ring plane to avoid the ethyl group.
C2-C3-O-C(methyl)~90The methoxy group at C3 is also likely rotated out of the ring plane.
C1-C2-C(ethyl)-C(methyl)~60 (gauche)The ethyl group adopts a staggered conformation relative to the benzene ring.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. materialsciencejournal.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. materialsciencejournal.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap suggests the molecule is more reactive. materialsciencejournal.org

In this compound, the two methoxy groups are strong electron-donating groups, while the ethyl group is a weaker electron-donating group. These substituents increase the electron density of the aromatic ring, which raises the energy of the HOMO and generally leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, indicating higher reactivity towards electrophiles. DFT calculations can quantify these energies and visualize the distribution of the HOMO and LUMO across the molecule. nih.govresearchgate.net

Table 2: Representative Electronic Properties of this compound Calculated by DFT This table contains hypothetical data for illustrative purposes.

PropertyRepresentative ValueSignificance
HOMO Energy-5.8 eVReflects the energy required to remove an electron (ionization potential).
LUMO Energy-0.5 eVReflects the energy released when an electron is added (electron affinity).
HOMO-LUMO Energy Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability.

DFT-based reactivity descriptors are used to predict the most likely sites for chemical reactions on a molecule.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) concentrated on the aromatic ring, particularly at positions ortho and para to the activating methoxy groups, and on the oxygen atoms.

Fukui Functions: The Fukui function () is a more sophisticated descriptor that identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. researchgate.netbeilstein-journals.org For an electrophilic attack, the relevant function () pinpoints the sites most susceptible to losing an electron. In this compound, the two methoxy groups and the ethyl group are ortho-, para-directing activators. The strongest activators, the methoxy groups, will primarily determine the regioselectivity. masterorganicchemistry.com Therefore, the C4 and C6 positions (ortho and para to the methoxy groups) and the C5 position (meta) are the potential sites for electrophilic substitution. The C2 position is blocked. The Fukui function would quantify the higher reactivity of the C4 and C6 positions.

Table 3: Predicted Fukui Function () Values for Electrophilic Attack on Ring Carbons This table displays hypothetical data representing the predicted reactivity order.

Atomic Site (Ring Carbon)Predicted Value (Arbitrary Units)Predicted Reactivity for Electrophilic Attack
C40.18High
C60.17High
C50.05Low

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulation studies for this compound are not prominent in the literature, this computational technique is valuable for studying the time-dependent behavior of molecules.

MD simulations could be applied to model the dynamic behavior of this compound. This would involve simulating the movements of its atoms over time, providing insights into:

Conformational Flexibility: The real-time rotation of the ethyl and methoxy groups and the flexibility of the molecule as a whole.

Solvation Effects: How the molecule interacts with solvent molecules. Simulations in different solvents (e.g., water, ethanol, hexane) would reveal how the solvent shell is structured and how it might influence the molecule's preferred conformation and reactivity.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying intermediates and, crucially, the high-energy transition states that connect them. wikipedia.orgresearchgate.net

For this compound, a key reaction type is electrophilic aromatic substitution. masterorganicchemistry.com Theoretical studies can model the pathway of this reaction, for instance, in nitration or halogenation. Such an analysis would involve:

Locating Intermediates: Identifying the structure of the carbocation intermediate (the arenium ion or sigma complex) formed when an electrophile attacks the ring. masterorganicchemistry.com

Finding Transition States: Calculating the structure and energy of the transition state leading to the formation of the arenium ion.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. By calculating the activation energies for attack at different positions (C4, C5, C6), a definitive prediction of the major product can be made. The pathway with the lowest activation energy will be the favored one, computationally confirming the regioselectivity predicted by reactivity descriptors. masterorganicchemistry.com

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry used to map the minimum energy reaction pathway (MERP) between a transition state and the corresponding reactants and products on the potential energy surface. uni-muenchen.de This method verifies that an optimized transition state structure indeed connects the intended reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. uni-muenchen.descm.com

The process begins with the identification of a transition state, which is a first-order saddle point on the potential energy surface. scm.com An IRC calculation then proceeds by moving downhill from the transition state in both the forward and reverse directions, tracing the path of steepest descent in mass-weighted Cartesian coordinates. uni-muenchen.descm.com Each step along the IRC path corresponds to the trajectory the molecule would follow with infinitesimal kinetic energy. uni-muenchen.de

Solvent Effects on Reaction Energetics and Regioselectivity

The solvent in which a reaction is conducted can dramatically influence its rate, equilibrium position, and regioselectivity by differentially stabilizing the reactants, transition states, and products. Computational models, such as continuum solvation models (e.g., Polarizable Continuum Model - PCM), are often employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a defined dielectric constant, enveloping the solute molecule in a cavity.

In reactions involving this compound, the polarity of the solvent would be expected to play a significant role. For instance, in a nucleophilic substitution reaction at one of the methoxy groups, a polar protic solvent could stabilize the leaving group through hydrogen bonding, thereby lowering the activation energy. Conversely, a non-polar solvent might favor a different pathway.

The regioselectivity of reactions like electrophilic substitution is also sensitive to solvent effects. The two methoxy groups and the ethyl group on the benzene ring direct incoming electrophiles to specific positions. The electron-donating nature of the methoxy groups strongly activates the ring, particularly at the ortho and para positions. Theoretical calculations incorporating solvent effects can predict how the stability of the different possible transition states (leading to substitution at various ring positions) is altered by the solvent environment. A polar solvent might preferentially stabilize a more charge-separated transition state, potentially altering the preferred site of attack compared to a gas-phase or non-polar solvent calculation.

Thermochemical Calculations and Stability Analyses

Thermochemical calculations are essential for determining the thermodynamic stability of molecules and the energy changes associated with chemical reactions. These analyses provide key data such as enthalpies of formation and bond dissociation energies.

Enthalpies of Formation and Isomeric Stability

Generally, the 1,3- (meta) isomer is the most stable, followed by the 1,4- (para) and then the 1,2- (ortho) isomer. researchgate.net The lower stability of the ortho isomer is often attributed to steric repulsion between the adjacent methoxy groups. researchgate.net The addition of an ethyl group at the 2-position of 1,3-dimethoxybenzene introduces further steric interactions with the flanking methoxy groups, which would likely decrease its thermodynamic stability relative to isomers where the substituents are less crowded.

Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°) for Dimethoxybenzene Isomers at 298.15 K researchgate.net
CompoundΔfH° (kJ·mol-1)
1,2-Dimethoxybenzene-202.4 ± 3.4
1,3-Dimethoxybenzene-221.8 ± 2.4
1,4-Dimethoxybenzene (B90301)-211.5 ± 3.0

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, resulting in two radical fragments. wikipedia.org It is a direct measure of the strength of a chemical bond. wikipedia.org The BDEs for the various bonds in this compound can be estimated based on established values for similar chemical environments. ucsb.eduresearchgate.net

The C-H bonds on the ethyl group are of particular interest. The benzylic C-H bonds (on the carbon attached to the ring) are significantly weaker than the C-H bonds on the terminal methyl group. This is due to the resonance stabilization of the resulting benzylic radical. The C-O bonds of the methoxy groups and the C-H bonds on the aromatic ring have their own characteristic strengths. Understanding these BDEs is critical for predicting the molecule's behavior in radical reactions, such as autoxidation or pyrolysis.

Estimated Bond Dissociation Energies (BDEs) for this compound
Bond TypeLocationEstimated BDE (kJ/mol)
Caromatic–HAromatic Ring~460-470
Caromatic–CethylRing-Ethyl Linkage~430-440
Cbenzylic–HEthyl Group (CH2)~360-370
Cbenzylic–CmethylEthyl Group (C-C)~370-380
Cmethyl–HEthyl Group (CH3)~410-420
Caromatic–ORing-Methoxy Linkage~420-430
O–CmethylMethoxy Group~350-360

Role of 2 Ethyl 1,3 Dimethoxybenzene and Its Derivatives in Advanced Organic Synthesis

Precursors for Complex Natural Products and Analogues

The 2-ethyl-1,3-dioxybenzene framework is a foundational element for constructing more intricate molecular systems that mimic or are direct analogues of naturally occurring compounds. The arrangement of the oxygen functionalities allows for directed metallation and subsequent elaboration, while the core benzene (B151609) ring serves as a rigid scaffold upon which to build stereochemically rich structures.

Polycyclic Aromatic Hydrocarbons (PAHs) are a significant class of compounds with applications in materials science and organic electronics. The synthesis of functionalized PAHs can be achieved through various annulation strategies. Derivatives of 1,3-dimethoxybenzene (B93181) can serve as the nucleophilic component in reactions that build fused ring systems. For instance, palladium-catalyzed cascade reactions involving C-H activation and decarboxylative cyclization can be employed to construct complex PAHs from appropriately substituted aromatic precursors. While direct routes from 2-ethyl-1,3-dimethoxybenzene are specialized, the general reactivity of dimethoxybenzene derivatives makes them suitable candidates for π-extension reactions, where additional aromatic rings are fused onto the initial core, leading to topologically diverse PAHs. rsc.orgresearchgate.net These strategies are critical for fine-tuning the electronic and optical properties of the resulting materials. rsc.org

The 1,3-dioxygenated pattern is a common feature in various natural products and pharmacologically active molecules, making this compound a strategic starting material for heterocyclic synthesis.

Benzodiazepines : The benzodiazepine core is a privileged structure in medicinal chemistry, known for a wide range of biological activities. chemrevlett.com Synthetic routes to 1,4-benzodiazepine scaffolds often involve the condensation of an aminophenylketone with an amino acid derivative. nih.gov While not a direct precursor, the this compound moiety can be elaborated through a sequence of reactions (e.g., nitration, reduction, functional group interconversion) to generate substituted aminophenylketones. These intermediates can then be incorporated into multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), followed by deprotection and intramolecular cyclization to yield diverse benzodiazepine structures. nih.gov Similarly, 1,5-benzodiazepines can be synthesized through the condensation of an o-phenylenediamine with a suitable diketone, a structure that can be accessed from resorcinol-type precursors. researchgate.net

Isochromanes : The isochroman skeleton is present in a number of natural products. The synthesis of this heterocycle can be approached through methods that involve the cyclization of a phenethyl alcohol derivative onto a formyl group or a related electrophile. Starting from this compound, ortho-lithiation followed by reaction with an epoxide can generate the required phenethyl alcohol intermediate. Subsequent functionalization and acid-catalyzed cyclization would lead to the formation of the isochroman ring system.

Building Blocks in Supramolecular Chemistry

Perhaps the most significant application of this compound derivatives is in supramolecular chemistry, following their conversion into resorcinol (B1680541) analogues. The demethylation of this compound yields 2-ethylresorcinol (B1352941), a key monomer for the synthesis of macrocyclic hosts.

Resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of a resorcinol with an aldehyde. nih.govmdpi.com When 2-ethylresorcinol is condensed with an aldehyde such as acetaldehyde, the product is a C-ethyl-2-methylresorcinarene. nih.govnih.gov This macrocycle belongs to the larger family of calixarenes and possesses a defined, bowl-shaped cavity with an electron-rich interior. nih.gov The ethyl groups at the "lower rim" of the macrocycle enhance its solubility in organic solvents and influence its conformational properties. The synthesis is a one-pot procedure that provides access to significant quantities of the macrocyclic host, which can adopt several conformations, most notably the "crown" (C₄ᵥ) and "boat" (C₂ᵥ) forms. nih.gov

Macrocycle ComponentAldehydeResulting MacrocycleKey Feature
2-EthylresorcinolAcetaldehydeC-ethyl-2-methylresorcinareneBowl-shaped cavity for host-guest chemistry
ResorcinolValeraldehydeC-tetra(butyl)resorcinareneLower rim functionalization
Resorcinol3-MethylthiopropanaldehydeC-tetra(2-(methylthio)ethyl)resorcinareneLower rim functionalization

This table presents examples of resorcinarene synthesis from resorcinol and various aldehydes.

The cavity of C-ethyl-2-methylresorcinarene is capable of encapsulating a wide variety of guest molecules, driven by non-covalent interactions such as hydrogen bonding and CH-π interactions. nih.gov This property is central to its application in molecular recognition, sensing, and the construction of more complex supramolecular assemblies. nih.govnih.gov

Research has shown that C-ethyl-2-methylresorcinarene forms stable 1:1 in-cavity complexes with various aromatic N,N'-dioxides in both solution and the solid state. nih.govnih.gov The binding affinity is influenced by the shape and electronic properties of the guest molecule. For example, the structurally distinct C-shaped 2,2'-bipyridine N,N'-dioxide and the linear, rod-shaped 4,4'-bipyridine N,N'-dioxide are both effectively complexed within the host's cavity. nih.gov The selectivity and strength of these interactions can be quantified using techniques like ¹H NMR spectroscopy. nih.gov

Guest MoleculeHostObservation
2,2'-Bipyridine N,N'-dioxide (2,2'-BiPyNO)C-ethyl-2-methylresorcinareneStrong 1:1 in-cavity complex formation. nih.gov
4,4'-Bipyridine N,N'-dioxide (4,4'-BiPyNO)C-ethyl-2-methylresorcinareneForms 1:1 in-cavity complex. nih.gov
1,3-Bis(4-pyridyl)propane N,N'-dioxide (BiPyPNO)C-ethyl-2-methylresorcinareneGuest resides deep in the host cavity. nih.gov
4-Phenylpyridine N-oxide (4PhPyNO)C-ethyl-2-methylresorcinareneDoes not form an in-cavity complex in the solid state. nih.govnih.gov

This interactive table summarizes the host-guest complexation behavior of C-ethyl-2-methylresorcinarene with various aromatic N-oxides.

Competition experiments have established the relative guest affinities, revealing that factors such as the guest's flexibility and the potential for C-H activation by N-O groups play a crucial role in the stability of the resulting host-guest complex. nih.gov

Applications in Catalysis Research

The well-defined structure of resorcinarenes derived from precursors like this compound makes them attractive scaffolds in catalysis research. These macrocycles can be utilized in several ways:

As Ligands: The phenolic hydroxyl groups at the "upper rim" can be deprotonated and used to coordinate with metal centers, creating a constrained and specific environment around the catalytically active site. This can influence the selectivity and activity of the catalyst.

As Supramolecular Catalysts: The cavity of the resorcinarene can act as a microreactor, binding substrates and orienting them for a reaction. By stabilizing the transition state of a reaction within the cavity, the macrocycle can accelerate reaction rates, mimicking the function of an enzyme's active site.

As Scaffolds for Catalyst Assembly: Resorcinarenes can be functionalized to attach known catalytic moieties. This allows for the creation of larger, well-defined catalytic systems where the resorcinarene provides a rigid framework, controlling the positioning and interaction of multiple catalytic centers.

Ligand Design for Metal-Catalyzed Reactions

The rational design of ligands is a cornerstone of modern metal-catalyzed reactions, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. While direct applications of this compound in widely-used ligands are not extensively documented, the core dimethoxybenzene framework is a key component in the architecture of sophisticated phosphine (B1218219) ligands.

A notable example is the DTBM-SEGPOS ligand, which incorporates a di(4-tert-butyl-3,5-dimethoxyphenyl)phosphine moiety. smith.edu In this structure, the methoxy (B1213986) groups play a crucial role in tuning the electronic properties of the phosphorus atom, which in turn influences the catalytic behavior of the corresponding metal complex.

The incorporation of a this compound unit into a ligand scaffold would offer distinct steric and electronic characteristics:

Electronic Effect: The ethyl group, being an electron-donating group, would work in concert with the methoxy groups to increase the electron density on the aromatic ring. In the context of a phosphine ligand, this would enhance the donor capacity of the phosphorus atom, potentially influencing the reactivity of the metal center.

Steric Hindrance: The ethyl group provides significant steric bulk in the vicinity of the coordinating atom (e.g., phosphorus). This steric hindrance is a critical design element for creating a specific coordination environment around the metal, which can be leveraged to control selectivity in catalytic transformations.

The development of new ligands based on 1,3-diketones is also an area of active research, aiming to create more electron-rich ligands that can lead to catalysts with increased activity and novel selectivity. hector-fellow-academy.de The synthesis of N-heterocyclic carbene (NHC) ligands, which are highly valuable in homogeneous catalysis, often starts from aniline (B41778) derivatives, highlighting the modularity in ligand design where various substituted aromatic precursors can be employed.

Role in Homogeneous Gold Catalysis

Homogeneous gold catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, largely due to the unique ability of gold complexes to activate π-systems like alkynes and allenes toward nucleophilic attack. mdpi.comresearchgate.net The electron-rich nature of the this compound ring system makes it, and its parent compound 1,3-dimethoxybenzene, effective nucleophiles in gold-catalyzed reactions.

Recent research has demonstrated that gold(III) complexes, including those recovered from waste electrical and electronic equipment (WEEE), can effectively catalyze the carbon-carbon bond-forming reaction between electron-rich arenes and α,β-unsaturated carbonyl compounds. nih.govacs.org In these studies, 1,3-dimethoxybenzene was successfully employed as the nucleophilic arene.

The reaction proceeds via the activation of the α,β-unsaturated system by the gold(III) catalyst, followed by a Friedel-Crafts-type alkylation. The strong electron-donating effect of the two methoxy groups on the 1,3-dimethoxybenzene ring activates it for electrophilic attack. The presence of a 2-ethyl group on this scaffold would be expected to further enhance its nucleophilicity, potentially leading to improved reaction rates or yields.

Table 1: Gold-Catalyzed Reaction of 1,3-Dimethoxybenzene with α,β-Unsaturated Carbonyls Data sourced from a study on homogeneous gold catalysis using recovered gold complexes. nih.gov

EntryElectrophileCatalystYield (%)
1Methyl vinyl ketoneAuCl₃80
2Methyl vinyl ketone[AuI₂(Me₂dazdt)]I₃79
3CyclohexenoneAuCl₃91
4Cyclohexenone[AuI₂(Me₂dazdt)]I₃90

Furthermore, derivatives such as 2-Ethynyl-1,3-dimethoxybenzene are valuable precursors for gold-catalyzed transformations. researchgate.net The ethynyl group is a primary substrate for gold catalysts, which can activate the carbon-carbon triple bond for a variety of intramolecular and intermolecular reactions, including cycloisomerizations and hydrations. researchgate.netmdpi.com

Advanced Material Science Applications

The synthesis of advanced materials with tailored properties is highly dependent on the molecular structure of the monomeric building blocks. The this compound moiety offers a combination of properties—rigidity from the aromatic core and enhanced processability from the flexible ethyl and methoxy groups—that make it a candidate precursor for high-performance polymers and organic electronic materials.

Precursors for Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu They are typically synthesized through the polycondensation of a dianhydride and a diamine. nasa.gov The properties of the final polyimide can be precisely tuned by modifying the structure of these monomers. rsc.org

While there are no direct reports on the use of diamines derived from this compound, a hypothetical synthetic route illustrates its potential as a precursor. The synthesis of a corresponding diamine, such as 2-Ethyl-1,3-dimethoxy-4,6-diaminobenzene, could be achieved through a two-step process involving dinitration of the parent compound followed by reduction of the nitro groups.

The incorporation of this diamine monomer into a polyimide backbone would be expected to impart specific properties:

Enhanced Solubility: The non-linear structure and the presence of the ethyl and methoxy groups would disrupt polymer chain packing, leading to improved solubility in organic solvents. This is a significant advantage for polymer processing.

Modified Thermal Properties: The flexible alkyl and alkoxy groups could lower the glass transition temperature (Tg) of the resulting polyimide compared to those made from more rigid, unsubstituted aromatic diamines.

Dielectric Performance: The introduction of such groups can also influence the dielectric constant of the material, a critical parameter for applications in microelectronics.

The classical two-step method for polyimide synthesis involves the formation of a poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical means. vt.edu Alternative precursors, such as polyisoimides, have also been explored to improve processability. researchgate.net

Development of Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties, solid-state packing, and stability. escholarship.org These materials are often based on extended π-conjugated systems to facilitate charge transport. researchgate.nettcichemicals.com

This compound itself is not a conjugated semiconductor. However, it can serve as a versatile building block for the synthesis of larger, electronically active molecules. Through common synthetic transformations such as halogenation followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), this unit can be integrated into conjugated polymer backbones or used to construct complex small molecules.

The substituents on the benzene ring would play a critical role in the final material's properties:

Solubility: The ethyl and methoxy groups are known to enhance the solubility of rigid conjugated molecules, which is crucial for solution-based processing techniques used in the fabrication of large-area electronic devices. nih.gov

Morphology: These side chains influence the intermolecular interactions and solid-state packing of the semiconductor molecules in thin films, which directly impacts charge carrier mobility. rsc.org

Electronic Levels: The electron-donating nature of the substituents can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, allowing for optimization of device performance.

While the direct use of this compound as a core semiconductor component is not established, its potential as a modifiable side group or a synthetic intermediate for creating novel π-conjugated systems remains a viable strategy in the design of new organic electronic materials.

Environmental Chemistry of Dimethoxybenzene Derivatives

Sources and Distribution in Environmental Compartments

Dimethoxybenzene derivatives are introduced into the environment from a variety of sources and are distributed across different environmental media.

Dimethoxybenzene (DMB) and its derivatives originate from both natural (biogenic) and human-related (anthropogenic) sources.

Biogenic Sources: Naturally, these compounds can be synthesized by a range of organisms. For instance, certain halomethoxybenzenes, which include dimethoxy compounds, are produced by terrestrial wood-rotting fungi, marine algae, and various invertebrates. nih.govwikipedia.org For example, 1,4-Dimethoxybenzene (B90301) has been identified in plant species such as Nymphaea rudgeana and Achillea abrotanoides. www.gov.uk

Anthropogenic Sources: Human activities are significant contributors to the environmental presence of dimethoxybenzene derivatives. Biomass burning is a notable source of DMB emissions into the atmosphere. cdc.gov Industrial activities also play a role; for example, chloroanisoles, which are structurally related, are often of anthropogenic origin, stemming from precursor chlorophenols used commercially as fungicides and wood preservatives. nih.gov While specific data for 2-Ethyl-1,3-dimethoxybenzene is limited, its structural similarity to other industrially relevant chemicals suggests potential origins from manufacturing processes or as a byproduct.

Once released, dimethoxybenzene derivatives can be found in both the atmosphere and in water systems.

Atmospheric Presence: These compounds can enter the atmosphere, where they can undergo long-range transport. nih.govwikipedia.org Halomethoxybenzenes are pervasive in the atmosphere, with concentrations that can exceed those of some persistent organic pollutants. nih.govwikipedia.org A primary pathway for their atmospheric entry is through evaporation from water bodies. nih.gov

Aquatic Presence: Dimethoxybenzene derivatives originating from terrestrial environments can be transported to lakes, rivers, and coastal waters via runoff. nih.govwikipedia.org This includes both the compounds themselves and their phenolic precursors, which can then be methylated in the aquatic environment. nih.gov Some of these compounds can persist in the environment for many years and have been shown to accumulate in aquatic organisms. nih.gov

Environmental Transformation and Fate Studies

In the environment, dimethoxybenzene derivatives are subject to various transformation processes that determine their ultimate fate.

Photodegradation, or the breakdown of compounds by light, is a key transformation pathway for dimethoxybenzene isomers in the environment. cdc.gov Studies have shown that these photochemical reactions can be important sinks for such organic compounds deposited from the atmosphere onto snow and ice. cdc.govcdc.govwikipedia.org

The photodegradation rates of dimethoxybenzene isomers are significantly enhanced at the air-ice interface compared to in aqueous solutions. cdc.govcdc.govwikipedia.org This enhancement is primarily attributed to a more efficient photodecay process, with quantum yields being 6- to 24-fold larger at the interface. cdc.govcdc.govwikipedia.org Small shifts in the light absorbance spectrum of the molecules at the air-ice interface also contribute to the increased degradation rates. cdc.govcdc.govwikipedia.org

For instance, studies on 1,2-, 1,3-, and 1,4-dimethoxybenzene have measured these enhanced degradation rates under various conditions. The table below summarizes the photodegradation rate constant enhancements.

Dimethoxybenzene IsomerEnhancement in Liquid-Like Regions (LLRs)Enhancement at Air-Ice Interface
1,2-DimethoxybenzeneModest (e.g., 3-fold)Large (e.g., 15- to 30-fold)
1,3-Dimethoxybenzene (B93181)Modest (e.g., 6-fold)Large (e.g., 15- to 30-fold)
1,4-DimethoxybenzeneModestLarge (e.g., 15- to 30-fold)

Data derived from studies on dimethoxybenzene isomers, showing fold-increase in photodegradation rate constants relative to aqueous solution. cdc.govwikipedia.org

The primary mechanism for this enhanced degradation at the air-ice interface is an increase in the quantum yield, which can be over 40 times greater for related compounds like guaiacol. epa.govnih.gov These findings suggest that for compounds that absorb sunlight, direct photochemical reactions at the air-ice interface are a significant transformation process in snowpacks. epa.govnih.gov

Biotransformation is a metabolic process that alters the chemical structure of substances, primarily occurring in organisms like microbes. epa.gov This process is a crucial pathway for the degradation of organic compounds in the environment. Biotransformation reactions are typically categorized into Phase I (modification) and Phase II (conjugation) reactions. epa.govresearchgate.net

Phase I Reactions: These involve oxidation, reduction, or hydrolysis to introduce functional groups, making the compound more water-soluble. epa.govresearchgate.net For aromatic compounds like dimethoxybenzene derivatives, oxidation catalyzed by enzymes such as cytochrome P450 is a common Phase I pathway. researchgate.net

Phase II Reactions: The modified compound is then conjugated with an endogenous molecule, such as glucuronic acid or sulfate (B86663), which further increases its water solubility and facilitates excretion. epa.govresearchgate.net

While specific microbial degradation pathways for this compound are not well-documented, studies on related compounds provide insights. For example, the metabolism of some designer drugs in the 2C family (which contain a dimethoxy-substituted phenyl ring) involves deamination and demethylation through oxidative processes. wikipedia.org Similarly, the anaerobic degradation of other alkylbenzenes, like ethylbenzene, by denitrifying bacteria has been observed, leading to the complete oxidation of the compound to carbon dioxide. This suggests that microbial communities in various environments possess the enzymatic machinery to degrade the aromatic ring and alkyl side chains characteristic of this compound.

Research Methodologies for Environmental Monitoring and Analysis

Effective environmental monitoring is essential to determine the concentration and distribution of contaminants like dimethoxybenzene derivatives. The analysis of these compounds in complex environmental matrices such as water, soil, or air typically involves a multi-step process.

Sample Collection and Preconcentration: Due to the low concentrations of pollutants, a preconcentration step is often necessary. cdc.gov Solid-phase extraction (SPE) is a commonly used technique for extracting and concentrating organic compounds from water samples. For air samples, collection on adsorbent materials is typical. cdc.gov

Separation and Detection: After extraction, chromatographic techniques are employed to separate the target compounds from other components in the sample.

Gas Chromatography (GC): Often coupled with a mass spectrometer (MS), GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), frequently paired with tandem mass spectrometry (MS/MS), is highly effective for analyzing a wide range of organic pollutants with high selectivity and sensitivity.

The choice of analytical method depends on the specific properties of the target compound and the environmental matrix. These highly selective and sensitive methods are fundamental for the trace determination of pollutants in complex environmental samples.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methodologies. Current synthetic approaches to substituted dimethoxybenzenes often rely on classical methods such as Williamson ether synthesis or Friedel-Crafts reactions. wikipedia.org For instance, the synthesis of o-dimethoxybenzene can be achieved through a two-step methylation of catechol using dimethyl sulfate (B86663) and a strong base. researchgate.net While effective, these methods can involve harsh reagents and generate significant waste.

Future research should prioritize the development of "green" synthetic routes to 2-Ethyl-1,3-dimethoxybenzene. This could involve:

Catalytic C-H Activation: Direct ethylation of 1,3-dimethoxybenzene (B93181) via transition-metal-catalyzed C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized substrates.

One-Pot Methodologies: Designing tandem or one-pot reactions starting from readily available precursors like resorcinol (B1680541) could streamline the synthesis, reducing purification steps and solvent usage.

Use of Greener Reagents: Investigating the use of more sustainable alkylating and methylating agents, such as diethyl carbonate and dimethyl carbonate, in conjunction with reusable solid acid or base catalysts, could significantly improve the environmental footprint of the synthesis.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Reagents Key Advantages Research Focus
Modified Friedel-Crafts Alkylation 1,3-dimethoxybenzene, Ethylene (B1197577), Solid Acid Catalyst (e.g., Zeolites)Utilizes simple starting materials; potential for continuous flow processes.Catalyst development for high regioselectivity to favor 2-position substitution.
Grignard/Organolithium Reaction 2-Bromo-1,3-dimethoxybenzene (B94514), Diethyl sulfateHigh yield and predictable regiochemistry.Development of a sustainable route to the halogenated precursor.
Direct C-H Ethylation 1,3-dimethoxybenzene, Ethylene, Transition Metal Catalyst (e.g., Pd, Rh)High atom economy; reduces waste streams.Discovery of selective and efficient catalyst systems.

Deeper Mechanistic Understanding of Complex Reactions

The substitution pattern of this compound—featuring two strong electron-donating methoxy (B1213986) groups and a weaker activating ethyl group—presents an interesting case for studying the regioselectivity of further chemical transformations, particularly electrophilic aromatic substitution. The directing effects of multiple substituents on a benzene (B151609) ring are governed by a combination of electronic and steric factors, with the most activating group typically controlling the outcome. masterorganicchemistry.com

Future research should aim to elucidate the precise mechanisms and product distributions for reactions such as:

Nitration and Halogenation: A systematic study of these reactions would reveal the preferred positions of substitution, providing insight into the interplay between the directing effects of the methoxy and ethyl groups.

Acylation and Formylation: Understanding the regioselectivity of Friedel-Crafts acylation or Vilsmeier-Haack formylation would be crucial for synthesizing more complex derivatives, such as ketones and aldehydes, which are valuable synthetic intermediates.

Lithiation and Metal-Halogen Exchange: Investigating directed ortho-metalation (DoM) could provide routes to specifically functionalized derivatives that are inaccessible through electrophilic substitution. The directing ability of the methoxy groups could be harnessed to achieve highly selective transformations.

A thorough mechanistic investigation using kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring would provide invaluable data for predicting and controlling the reactivity of this scaffold.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become a powerful tool in modern chemical research. Density Functional Theory (DFT) calculations, for example, have been successfully used to study the structural and electronic properties of other dimethoxybenzene derivatives, providing insights that complement crystallographic data. nih.gov

For this compound, an integrated approach could accelerate research significantly:

Predicting Reactivity: Computational modeling can be used to predict the most likely sites for electrophilic attack or metalation by calculating electron densities, molecular electrostatic potentials (MEP), and the stability of reaction intermediates (e.g., sigma complexes).

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives synthesized in the lab.

Designing Novel Compounds: Computational screening can be employed to predict the properties of hypothetical derivatives of this compound, helping to prioritize synthetic targets with desired electronic, optical, or biological characteristics.

This dual approach allows for a more rational design of experiments, saving time and resources while providing a deeper fundamental understanding of the molecule's behavior.

Exploration of New Applications in Specialized Chemical Fields

While 1,3-dimethoxybenzene itself is primarily known as a synthetic intermediate, its derivatives have found applications in various fields. wikipedia.org For example, dimethoxybenzene moieties are present in numerous pharmaceutically active compounds and natural products. nih.gov The specific substitution pattern of this compound could impart unique properties making it a valuable building block in several specialized areas:

Medicinal Chemistry: The scaffold could serve as a starting point for the synthesis of novel bioactive molecules. Its lipophilicity and electronic properties could be fine-tuned through further derivatization to optimize interactions with biological targets. The structural similarity to fragments of known psychoactive compounds like 2C-E (2,5-Dimethoxy-4-ethylphenethylamine) might also suggest exploring its potential in neuroscience, though with a different substitution pattern. wikipedia.org

Materials Science: Aromatic ethers are often used in the development of high-performance polymers, liquid crystals, and organic electronics. The potential for creating novel polymers or functional materials from this compound derivatives should be investigated. Its derivatives could be explored as organic light-emitting diode (OLED) materials or as components in redox-active systems.

Agrochemicals: Substituted benzene rings are common motifs in herbicides and pesticides. The unique electronic and steric profile of this compound could be exploited to design new agrochemicals with novel modes of action.

Expanding Research into Undiscovered Derivatives and Transformations

The true potential of this compound lies in its capacity to be transformed into a wide array of novel compounds. The three remaining unsubstituted positions on the aromatic ring (positions 4, 5, and 6) are chemically distinct, offering a rich landscape for further functionalization.

Future synthetic research should focus on:

Selective Functionalization: Developing synthetic protocols to selectively introduce functional groups (e.g., -NO₂, -Br, -CHO, -COOH) at each of the available positions. This would create a library of new building blocks for further elaboration.

Transformations of Existing Groups: Research into the chemical modification of the ethyl and methoxy groups could also yield interesting derivatives. For example, benzylic bromination of the ethyl group or selective demethylation of one of the methoxy groups would provide new handles for synthetic diversification.

Synthesis of Polycyclic Systems: Using the this compound core to construct more complex fused ring systems, such as xanthones or dibenzofurans, could lead to compounds with novel photophysical or biological properties.

The systematic exploration of these transformations will undoubtedly lead to the discovery of new molecules with unique structures and functions.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethyl-1,3-dimethoxybenzene, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves alkylation or methoxylation of substituted benzene derivatives. For example, Friedel-Crafts alkylation using ethyl halides or ethylating agents in the presence of Lewis acids (e.g., AlCl₃) can introduce the ethyl group to 1,3-dimethoxybenzene. Optimization of yield requires strict control of reaction temperature (e.g., 0–25°C), anhydrous conditions, and stoichiometric ratios. Electrochemical methods, such as those used for methoxy-dimethylbenzene derivatives, may also apply, leveraging controlled potentials to achieve regioselectivity .

Q. How is this compound characterized using spectroscopic techniques such as NMR and mass spectrometry?

  • Methodological Answer :
  • ¹H-NMR : Peaks for methoxy (-OCH₃) groups appear as singlets near δ 3.8–4.0 ppm. The ethyl group (-CH₂CH₃) shows a triplet for the terminal methyl (δ ~1.2–1.4 ppm) and a quartet for the adjacent methylene (δ ~2.5–2.7 ppm). Aromatic protons resonate between δ 6.5–7.5 ppm, with splitting patterns reflecting substituent positions (e.g., para- or meta-directing effects) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) are observed at m/z corresponding to the molecular formula (C₁₀H₁₄O₂). Fragmentation patterns include loss of methoxy (-OCH₃, m/z 15) and ethyl (-CH₂CH₃, m/z 29) groups, with dominant peaks at m/z 152 (M⁺ - 46) and 123 (M⁺ - 77) .

Q. What are the key physicochemical properties (e.g., boiling point, solubility) of this compound, and how are they experimentally determined?

  • Methodological Answer :
  • Boiling Point : Estimated via distillation methods under reduced pressure (e.g., 241–249°C at 760 mmHg for analogous dimethoxy compounds) .
  • Solubility : Determined using gravimetric analysis in solvents like ethanol, dichloromethane, or water (slight solubility). Polar aprotic solvents (e.g., DMSO) enhance solubility due to methoxy group polarity .
  • Density/Vapor Pressure : Measured via pycnometry (density ~0.93–0.94 g/cm³ at 20°C) and manometric methods (vapor pressure <1 mmHg at 25°C) .

Advanced Research Questions

Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound, and how can this be leveraged in synthetic applications?

  • Methodological Answer : Methoxy groups are strong ortho/para directors, while the ethyl group exerts a steric and weak electron-donating effect. In chlorination reactions, substituents at the 1,3-positions direct incoming electrophiles to the para position relative to methoxy groups. Computational modeling (e.g., DFT) predicts reactivity trends, while experimental validation uses kinetic studies under varying pH and catalysts (e.g., N-chlorosuccinimide in acidic media) .

Q. How can discrepancies in reported spectral data (e.g., NMR chemical shifts) for this compound be resolved through computational chemistry or advanced analytical methods?

  • Methodological Answer : Discrepancies arise from solvent effects, concentration, or instrument calibration. Resolution strategies include:
  • Computational NMR : Software like Gaussian or ADF predicts chemical shifts using density functional theory (DFT), cross-referenced with experimental data .
  • 2D NMR Techniques : HSQC and HMBC experiments clarify coupling patterns and confirm substituent positions .

Q. What methodologies are employed to optimize the purification of this compound from complex reaction mixtures, particularly in scaled-up syntheses?

  • Methodological Answer :
  • Reactive Distillation : Combines reaction and separation in a single unit, enhancing efficiency for volatile byproducts. Pilot-scale studies for similar compounds (e.g., 2-ethyl-1,3-dioxolane) use temperature gradients and catalyst-packed columns to achieve >95% purity .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves methoxy- and ethyl-substituted isomers.

Q. How do steric and electronic effects of the ethyl and methoxy substituents affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Methoxy groups enhance electron density, facilitating oxidative addition in Suzuki-Miyaura couplings, while the ethyl group introduces steric hindrance. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems (e.g., SPhos) mitigate steric effects. Kinetic studies show lower yields (~70%) compared to unsubstituted analogs (~90%) due to hindered transmetalation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.